1-(3-methoxybenzyl)-3,5-bis(4-methoxyphenyl)-1H-pyrazole
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Overview
Description
1-(3-methoxybenzyl)-3,5-bis(4-methoxyphenyl)-1H-pyrazole is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-methoxybenzyl)-3,5-bis(4-methoxyphenyl)-1H-pyrazole typically involves the cyclocondensation of appropriate hydrazines with 1,3-diketones or their equivalents. The reaction is often carried out under reflux conditions in the presence of a suitable solvent such as ethanol or acetic acid. The reaction mixture is heated to promote the formation of the pyrazole ring, followed by purification steps such as recrystallization to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(3-methoxybenzyl)-3,5-bis(4-methoxyphenyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) under appropriate conditions.
Major Products Formed
Oxidation: Formation of methoxybenzaldehyde or methoxybenzoic acid.
Reduction: Formation of methoxybenzyl alcohol or methoxyphenyl derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
1-(3-methoxybenzyl)-3,5-bis(4-methoxyphenyl)-1H-pyrazole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(3-methoxybenzyl)-3,5-bis(4-methoxyphenyl)-1H-pyrazole involves its interaction with specific molecular targets. The methoxy groups can enhance the compound’s ability to interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets may vary depending on the specific application, but common mechanisms include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: A similar compound with a triazole ring instead of a pyrazole ring.
4-ethoxy-3-methoxybenzyl alcohol: A related compound with similar methoxy and ethoxy substituents.
Uniqueness
1-(3-methoxybenzyl)-3,5-bis(4-methoxyphenyl)-1H-pyrazole is unique due to its specific arrangement of methoxy groups and the presence of a pyrazole ring. This unique structure can result in distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C25H24N2O3 |
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Molecular Weight |
400.5 g/mol |
IUPAC Name |
3,5-bis(4-methoxyphenyl)-1-[(3-methoxyphenyl)methyl]pyrazole |
InChI |
InChI=1S/C25H24N2O3/c1-28-21-11-7-19(8-12-21)24-16-25(20-9-13-22(29-2)14-10-20)27(26-24)17-18-5-4-6-23(15-18)30-3/h4-16H,17H2,1-3H3 |
InChI Key |
CLGDHAOBRKRJLQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NN2CC3=CC(=CC=C3)OC)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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